molecular formula C15H17N3O4S B5086825 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide

Cat. No. B5086825
M. Wt: 335.4 g/mol
InChI Key: XQKMPHXYQPKYKC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide, also known as DMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a member of the thiazole family and is structurally similar to other compounds that have demonstrated biological activity.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide is thought to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide is thought to lead to the release of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide has been shown to have a wide range of biochemical and physiological effects. In addition to its antidepressant and anxiolytic properties, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide has been shown to have a profound effect on consciousness and perception. Individuals who have taken N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide report experiencing intense visual and auditory hallucinations, as well as a sense of timelessness and ego dissolution. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide has been shown to increase heart rate and blood pressure, which may be a concern for individuals with pre-existing cardiovascular conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide in lab experiments is its rapid onset of action and short duration of effects. This allows researchers to study the effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide in a controlled environment without the risk of prolonged exposure. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide has been shown to be well-tolerated by most individuals, which makes it a safe and reliable tool for research. However, one of the limitations of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide in lab experiments is its potential for abuse. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide is a Schedule I controlled substance in the United States, which means that it is illegal to possess or use without a valid prescription or license.

Future Directions

There are several potential future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide. One area of research involves the development of novel antidepressant and anxiolytic drugs based on the structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide. Additionally, research is needed to better understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide and its effects on the brain and body. Finally, research is needed to explore the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide in the treatment of other mental health disorders, such as bipolar disorder and schizophrenia.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide has been shown to have a rapid and sustained antidepressant effect, as well as anxiolytic and anti-PTSD properties. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide has been shown to have a profound effect on consciousness and perception. While there are advantages and limitations to using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide in lab experiments, the potential future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide are promising.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide can be synthesized through a multistep process involving the reaction of various reagents and solvents. One of the most common methods for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide involves the reaction of 3,4-dimethoxyphenethylamine with thionyl chloride to form 3,4-dimethoxyphenethyl isothiocyanate. The isothiocyanate is then reacted with ethylenediamine to form N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide. The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide requires specialized equipment and expertise, and should only be attempted by trained professionals.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide has been the subject of extensive research due to its potential applications in various fields. One of the most promising areas of research involves the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide in the treatment of various mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide has been shown to have a rapid and sustained antidepressant effect, which makes it a promising candidate for the treatment of depression. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide has been shown to have anxiolytic properties, which may be useful in the treatment of anxiety disorders. Finally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide has been shown to have a profound effect on individuals with PTSD, reducing symptoms such as flashbacks and nightmares.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-21-11-4-3-10(9-12(11)22-2)5-6-16-13(19)14(20)18-15-17-7-8-23-15/h3-4,7-9H,5-6H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKMPHXYQPKYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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